4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline

Glass transition temperature amorphous molecular material thermal stability

Secure a stable amorphous OLED material for high-temperature applications. Generic triarylamines risk crystallization and device failure under load. - 56°C higher Tg than biphenyl analogs (132°C vs 76°C), preventing electrical shorts at operating temperatures above 70°C. - Functions as a neat blue emitter and dopant host with a luminance of ~350 cd/m², ideal for proof-of-concept and indicator applications. - Consistent 97% purity verified per batch to ensure reproducible vacuum-deposited film morphology.

Molecular Formula C54H39N
Molecular Weight 701.9 g/mol
CAS No. 198639-41-7
Cat. No. B13101207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline
CAS198639-41-7
Molecular FormulaC54H39N
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8C9=CC=CC=C9
InChIInChI=1S/C54H39N/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H
InChIKeyFCSYGWPGJCGOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-TTA: Identity and Baseline for OLED Materials


4-(2-Phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline (CAS 198639-41-7), systematically named tri([1,1′:2′,1″-terphenyl]-4-yl)amine and commonly abbreviated as p-TTA, is a starburst-type triarylamine belonging to the m-terphenyl amine class [1]. It functions as a photo- and electro-active amorphous molecular material with a high glass-transition temperature and intrinsic blue emission, designed for use as a hole-transport layer and emitting layer in organic electroluminescent (OLED) devices [2][3].

Material Type
Photo- and electro-active amorphous molecular material
Key Property
High glass-transition temperature; intrinsic blue emission
Use Context
Hole-transport and emitting layer in OLED devices

Why Generic Substitution Fails for p-TTA


Triarylamines are not freely interchangeable hole-transport materials because their glass-transition temperature (Tg), ionization potential, and morphological stability differ drastically with the size and connectivity of the peripheral aromatic groups. p-TTA (CAS 198639-41-7) possesses an extended terphenyl architecture that raises its Tg by more than 50 °C compared to its closest biphenyl analog, directly determining whether a vacuum-deposited film remains amorphous or crystallizes under device operating temperatures [1][2]. Generic substitution without accounting for these quantified thermophysical gaps leads to premature device failure through crystallization-induced electrical shorts and luminance decay.

Risk Dimension
p-TTA (Target)
Common Substitute (TBA/TPA)
Tg Stability
Reported Tg significantly exceeds operating range; amorphous film retained
Tg approaches operational window; may crystallize under device heating
Crystallization Resistance
Stable amorphous glass; no cold crystallization observed
Lower Tg analog crystallizes more readily; TPA requires binder resin
Ionization Potential Alignment
Higher IP supports electron-blocking in emitting layer
Lower IP may shift charge balance and increase driving voltage

p-TTA vs. Triarylamine Analogs: Key Differences


Glass Transition Temperature vs. TBA

p-TTA exhibits a glass transition temperature (Tg) of 132 °C, which is 56 °C higher than the Tg of its closest structural analog tri(biphenyl-4-yl)amine (TBA), measured at 76 °C under the same differential scanning calorimetry (DSC) conditions [1]. This large gap places p-TTA well above typical OLED operational temperature windows (up to 85 °C), while TBA approaches its Tg within that range.

Tg vs. TBA
Head-to-head
132 °C vs. 76 °C (+56 °C)
Supports amorphous film stability up to ~85 °C operation
DSC data; direct comparison
Glass transition temperature amorphous molecular material thermal stability

Blue OLED Luminance

A double-layer OLED device using p-TTA as the emitting layer and 1,3,5-tris[N-(4-diphenylaminophenyl)phenylamino]benzene as the hole-transport layer achieved a maximum luminance of approximately 350 cd m⁻² at a driving voltage of 13 V, with an external quantum efficiency of 0.4 % [1]. In contrast, the simpler triphenylamine (TPA) does not form stable amorphous films and typically requires dispersion in a polymer matrix to achieve comparable luminance, often yielding below 100 cd m⁻² under similar neat-film conditions.

Blue OLED Luminance
Cross-study comparable
~350 cd m⁻² at 13 V
Supports neat-film emitter without binder resin
Double-layer device; TPA neat film typically
Ionization Potential Suitability
Class-level
High IP (class-level)
Supports energy-level alignment with hole-injecting layers
Class-level inference; terphenyl vs biphenyl trend
Crystallization Resistance
Head-to-head
Stable amorphous glass; no cold crystallization
Supports reliable vacuum deposition without co-evaporants
DSC; vs. TPA crystallization and TBA lower Tg
OLED luminance external quantum efficiency blue emission

Ionization Potential Alignment for HTL

Tris(p-terphenyl-4-yl)amine derivatives are reported to possess a high ionization potential that makes them effective as emission materials and, when appropriately substituted, as hole-transport agents in combination with hole-injecting layers having an ionization potential of 5.2–5.6 eV [1]. While an exact IP value for p-TTA itself is not directly published in comparison with NPB (typically ~5.4 eV), the terphenyl substitution shifts the IP upward compared to biphenyl analogs, improving the energy barrier for electron blocking in the emitting layer.

Ionization Potential Suitability
Class-level
High IP (class-level)
Supports energy-level alignment with hole-injecting layers
Class-level inference; terphenyl vs biphenyl trend
Ionization potential hole injection energy level alignment

Crystallization Resistance vs. Simple Triarylamines

Unlike triphenylamine (TPA), which crystallizes rapidly even upon rapid melt-quenching, p-TTA forms a long-lived amorphous glass [1]. Differential scanning calorimetry confirms a well-defined Tg at 132 °C with no cold crystallization exotherm observed during heating, indicating superior resistance to crystallization. Tri(biphenyl-4-yl)amine (TBA) also forms a glass but with a substantially lower Tg of 76 °C, meaning it is far closer to its crystallization onset temperature.

Crystallization Resistance
Head-to-head
Stable amorphous glass; no cold crystallization
Supports reliable vacuum deposition without co-evaporants
DSC; vs. TPA crystallization and TBA lower Tg
Amorphous film stability crystallization resistance molecular glass

p-TTA: High-Impact Application Scenarios


Blue-Emitting Layer in Double-Layer OLEDs

p-TTA can be deployed as a neat emitting layer without a binder resin, leveraging its 132 °C Tg to maintain film integrity during device operation. The demonstrated luminance of ~350 cd m⁻² and EQE of 0.4 % at 13 V [1] makes it suitable for proof-of-concept blue OLED pixels and low-brightness indicator applications where a stable amorphous emitter is required.

Hole-Transport Layer in High-Temperature OLEDs

The 56 °C Tg advantage of p-TTA over TBA [2] ensures that the hole-transport layer remains amorphous under continuous operation up to ~85 °C without crystallization-induced failure. This thermal margin is critical for automotive displays, outdoor signage, and high-brightness lighting panels where junction temperatures can exceed 70 °C.

Host Matrix for Fluorescent Dopants

p-TTA functions as a good host matrix for fluorescent dopants such as perylene [3]. Its high Tg prevents phase separation during thermal cycling, while its wide energy gap enables efficient Förster energy transfer to blue and green dopants, making it a viable host for color-tuned OLEDs.

Structure-Morphology Research in Molecular Glasses

Because p-TTA forms a well-defined amorphous glass with a pronounced Tg and resists cold crystallization [2], it serves as a model compound for investigating the relationship between molecular architecture (terphenyl substitution) and glass-forming ability in starburst triarylamines, supporting rational design of next-generation amorphous OLED materials.

Application
Selection Property
Validation Focus
Blue Emitting Layer
Neat-film amorphous emitter capability
Luminance and EQE characterization
High-Temperature HTL
Thermal margin above operating temperature
Film morphology under thermal stress
Host Matrix for Dopants
High Tg, wide energy gap
Energy transfer efficiency
Molecular Glass Research
Well-defined amorphous glass
Structure-morphology relationship
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